CDK9 Binding Affinity vs. Structurally Divergent CDK9 Inhibitors
The compound is reported by vendors as a CDK9 inhibitor; however, no peer-reviewed or patent-derived quantitative binding data (Kd, IC50) for this exact compound have been publicly disclosed. In contrast, the reference CDK9 inhibitor DRB exhibits an IC50 of 3 µM . Without direct head-to-head data, any differentiation claim must be treated as a hypothesis based on structural novelty.
| Evidence Dimension | CDK9 inhibitory activity |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | DRB (CAS 53-85-0): IC50 = 3 µM |
| Quantified Difference | Unknown |
| Conditions | In vitro kinase assay |
Why This Matters
The absence of public data makes independent verification mandatory; procurement should be based on the compound's utility as a novel scaffold rather than a validated CDK9 tool compound.
